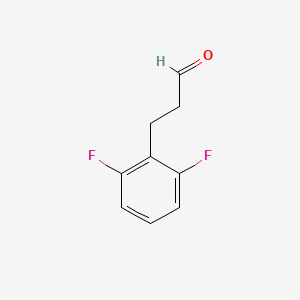

3-(2,6-Difluorophenyl)propanal

Description

3-(2,6-Difluorophenyl)propanal is an organofluorine compound comprising a propanal chain (three-carbon aldehyde) attached to a 2,6-difluorophenyl ring. Its molecular formula is C₉H₈F₂O, with a molecular weight of 170.16 g/mol. The fluorine atoms at the ortho positions of the aromatic ring confer electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. The aldehyde functional group makes it a versatile electrophile in organic synthesis, particularly in nucleophilic addition reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

CAS No. |

1057670-92-4 |

|---|---|

Molecular Formula |

C9H8F2O |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

3-(2,6-difluorophenyl)propanal |

InChI |

InChI=1S/C9H8F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-6H,2-3H2 |

InChI Key |

XEHBLZJNYMOGGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCC=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)propanal can be achieved through several methods. One common approach involves the reaction of 2,6-difluorobenzaldehyde with propanal in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)propanal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-(2,6-Difluorophenyl)propanoic acid.

Reduction: 3-(2,6-Difluorophenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,6-Difluorophenyl)propanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)propanal largely depends on its interaction with other molecules. For instance, in enzymatic reactions, the aldehyde group can form covalent bonds with active site residues, leading to the formation of enzyme-substrate complexes. The fluorine atoms can influence the reactivity and stability of the compound by altering the electronic properties of the phenyl ring.

Comparison with Similar Compounds

(E)-3-(2,6-Difluorophenyl)prop-2-enal (CAS 117338-43-9)

Molecular Formula : C₉H₆F₂O

Molecular Weight : 168.14 g/mol

Key Features :

- Contains an α,β-unsaturated aldehyde (conjugated double bond between C2 and C3).

- The (E)-configuration introduces steric effects due to the spatial arrangement of substituents.

Comparison :

- Reactivity : The conjugated double bond enables participation in Michael additions or Diels-Alder reactions, unlike the saturated propanal. The unsaturated aldehyde is less prone to oxidation than 3-(2,6-difluorophenyl)propanal due to resonance stabilization.

- Applications : Used in synthesizing complex conjugated systems, such as bioactive molecules or polymers, leveraging its electrophilic α,β-unsaturated site.

3-(2,6-Difluorophenyl)-3-acetamidopropanoic Acid (CAS 1251923-30-4)

Molecular Formula: C₁₁H₁₁F₂NO₃ Molecular Weight: 243.21 g/mol Key Features:

- Contains an acetamido (-NHCOCH₃) and carboxylic acid (-COOH) group on the central carbon.

Comparison :

- Polarity and Solubility: The carboxylic acid and amide groups enhance polarity, increasing solubility in polar solvents (e.g., water or ethanol) compared to the aldehyde derivatives.

- Biological Relevance : Likely exhibits distinct bioactivity, such as enzyme inhibition or receptor binding, due to hydrogen-bonding capabilities of the amide and acid groups.

- Synthetic Utility : Serves as a precursor for peptidomimetics or prodrugs, contrasting with the aldehyde’s role in electrophilic reactions.

General Structural and Functional Trends

| Property | This compound | (E)-3-(2,6-Difluorophenyl)prop-2-enal | 3-(2,6-Difluorophenyl)-3-acetamidopropanoic Acid |

|---|---|---|---|

| Functional Groups | Aldehyde | α,β-Unsaturated aldehyde | Aldehyde (oxidized to acid), acetamido, carboxylic acid |

| Molecular Weight | 170.16 g/mol | 168.14 g/mol | 243.21 g/mol |

| Reactivity | Electrophilic aldehyde | Conjugated electrophile | Acid-base interactions, hydrogen bonding |

| Applications | Synthetic intermediate | Conjugated systems, polymers | Pharmaceuticals, peptidomimetics |

Research Findings and Implications

- Electronic Effects : The 2,6-difluorophenyl group in all compounds reduces electron density on the aromatic ring, directing electrophilic substitution to the para position. This is critical in designing derivatives for targeted reactivity.

- Stability : The α,β-unsaturated aldehyde (CAS 117338-43-9) exhibits greater thermal stability than the saturated propanal due to conjugation, making it preferable in high-temperature reactions.

Biological Activity

3-(2,6-Difluorophenyl)propanal, with the chemical formula C10H10F2O and CAS number 1057670-92-4, is an organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C10H10F2O

- Molecular Weight: 188.19 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aldehyde functional group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. Additionally, the difluorophenyl moiety may enhance lipophilicity and facilitate membrane penetration, which is crucial for bioactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential: Investigations into its effects on cancer cell lines have shown promising results, indicating potential antiproliferative effects.

- Neuroprotective Effects: Some studies have hinted at neuroprotective properties, although more research is needed to confirm these findings.

Antimicrobial Activity

A study conducted by researchers explored the antimicrobial efficacy of various aldehydes, including this compound. The results indicated a moderate inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for S. aureus and 100 µg/mL for E. coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Anticancer Activity

In vitro studies have evaluated the antiproliferative effects of this compound on several cancer cell lines:

- HeLa Cells (Cervical Cancer): IC50 = 25 µM

- MCF-7 Cells (Breast Cancer): IC50 = 30 µM

- A549 Cells (Lung Cancer): IC50 = 35 µM

These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Neuroprotective Effects

A recent study investigated the neuroprotective effects of various aldehydes in a model of oxidative stress-induced neurotoxicity. The results indicated that this compound could reduce neuronal cell death by approximately 40% compared to control groups treated with oxidative stress agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.